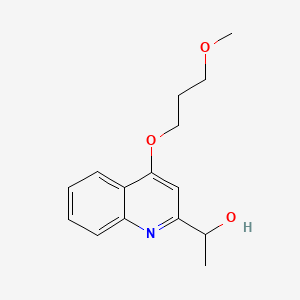
1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化学反应分析
1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions would depend on the specific reaction conditions and reagents used .
科学研究应用
1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is used in pharmacological studies to investigate its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol involves its interaction with specific molecular targets and pathways.
相似化合物的比较
1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol can be compared with other similar compounds, such as:
- 1-(4-(3-Methoxypropoxy)quinolin-2-yl)methanol
- 1-(4-(3-Methoxypropoxy)quinolin-2-yl)propanol
- 1-(4-(3-Methoxypropoxy)quinolin-2-yl)butanol
These compounds share similar structural features but differ in the length of the alkyl chain attached to the quinoline ring. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
生物活性
1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluation, and mechanisms of action based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound involves several steps, typically starting from quinoline derivatives. The structural characterization is often performed using spectrometric techniques such as NMR and mass spectrometry to confirm the molecular structure and purity of the compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. For instance, related compounds have shown moderate to good activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 9.2 to 106.4 μM. The structure-activity relationship (SAR) indicates that modifications in the quinoline ring can significantly influence antibacterial efficacy .
| Compound | MIC (μM) | Activity |
|---|---|---|
| 8a | 21.2 | Good |
| 8h | 106.4 | Moderate |
| Pyrazinamide | 25.34 | Standard |
| Isoniazid | 11.67 | Standard |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro assays have demonstrated its potential as an antiproliferative agent against various cancer cell lines, including A549 and HCT-116. The compound's IC50 values indicate significant inhibitory effects comparable to established anticancer drugs .
| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| A549 | 2.39 | Sorafenib | 2.12 |
| HCT-116 | 3.90 | Sorafenib | 2.25 |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that quinoline derivatives can inhibit heat shock protein 90 (HSP90), a crucial chaperone involved in the stabilization of oncogenic proteins, thereby promoting cancer cell apoptosis .
Case Studies
A notable case study involved the evaluation of a series of quinoline derivatives, including the target compound, which were tested for their ability to inhibit cancer cell growth in vitro. The results demonstrated that modifications to the quinoline structure could enhance or diminish antiproliferative activity, emphasizing the importance of SAR in drug development.
属性
IUPAC Name |
1-[4-(3-methoxypropoxy)quinolin-2-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11(17)14-10-15(19-9-5-8-18-2)12-6-3-4-7-13(12)16-14/h3-4,6-7,10-11,17H,5,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKCTIHIAOOCDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=C1)OCCCOC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743515 |
Source


|
| Record name | 1-[4-(3-Methoxypropoxy)quinolin-2-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242334-51-5 |
Source


|
| Record name | 1-[4-(3-Methoxypropoxy)quinolin-2-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













